4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene
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Overview
Description
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.
Nucleophilic Substitution: The methoxymethoxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Reagents: Bromine, chlorine, and other halogens are commonly used in EAS reactions.
Nucleophilic Reagents: Hydroxide ions, amines, and other nucleophiles are used in nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various halogenated benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the methoxymethoxy group .
Scientific Research Applications
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethoxy group can undergo nucleophilic attack. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-(methoxymethoxy)benzene: Similar structure but different substitution pattern.
4-Bromo-2-chloro-1-methoxybenzene: Lacks the methoxymethoxy group, affecting its reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Different functional groups and reactivity.
Uniqueness
4-Bromo-1-chloro-2-((methoxymethoxy)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-(methoxymethoxymethyl)benzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-6-13-5-7-4-8(10)2-3-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
QXLMVRQCFJIAGP-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
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